3-(Cyclohexyloxy)benzoic acid

Description

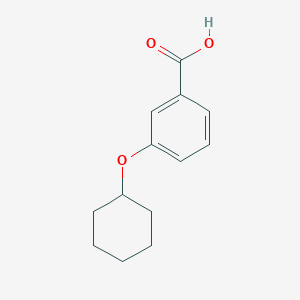

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYKRNISPOBNMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570266 | |

| Record name | 3-(Cyclohexyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158861-00-8 | |

| Record name | 3-(Cyclohexyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Cyclohexyloxy)benzoic acid chemical properties and structure

An In-depth Technical Guide to 3-(Cyclohexyloxy)benzoic Acid: Properties, Structure, and Synthesis

Introduction

3-(Cyclohexyloxy)benzoic acid is a synthetic organic compound of increasing interest to the scientific community, particularly those in pharmaceutical and agrochemical research.[1] This guide serves as a comprehensive technical overview of its chemical properties, molecular structure, and synthesis. As a Senior Application Scientist, the aim is to provide not just data, but also a deeper understanding of the causality behind its characteristics and the logic of its experimental handling. This molecule features a benzoic acid core, a foundational structure in medicinal chemistry, functionalized with a cyclohexyloxy group at the meta-position.[1] This substitution is significant; the cyclohexyl moiety enhances lipophilicity, a critical factor for improving a molecule's ability to permeate biological membranes, while the carboxylic acid group provides a versatile handle for chemical modification, allowing for the creation of various derivatives such as esters and amides.[1]

Chemical Identity and Physicochemical Properties

The fundamental identifiers and computed physicochemical properties of 3-(Cyclohexyloxy)benzoic acid are crucial for its application in experimental settings. These values dictate its behavior in various solvents, its potential for interaction with biological targets, and its general stability.

Table 1: Chemical Identifiers for 3-(Cyclohexyloxy)benzoic acid

| Identifier | Value |

|---|---|

| CAS Number | 158861-00-8[2][3][4][5] |

| Molecular Formula | C₁₃H₁₆O₃[1][2][4][5] |

| Molecular Weight | 220.26 g/mol [2][4][5] |

| IUPAC Name | 3-(Cyclohexyloxy)benzoic acid |

| Canonical SMILES | C1CCC(CC1)OC2=CC=CC(=C2)C(=O)O[2] |

| Synonyms | 3-cyclohexyloxybenzoic acid, Benzoic acid, 3-(cyclohexyloxy)-[1][2] |

Table 2: Physicochemical Properties of 3-(Cyclohexyloxy)benzoic acid

| Property | Value | Source |

|---|---|---|

| XLogP3 | 3.8 | LookChem[2] |

| Hydrogen Bond Donor Count | 1 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 3 | LookChem[2] |

| Rotatable Bond Count | 3 | LookChem[2] |

| Complexity | 233 | LookChem[2] |

| Polar Surface Area (PSA) | 46.53 Ų | LookChem[2] |

The relatively high XLogP3 value indicates significant lipophilicity, supporting its potential for good membrane permeability.[1] The presence of a single hydrogen bond donor (the carboxylic acid proton) and three acceptors (the carbonyl oxygen and the two ether oxygens) allows for specific interactions with biological targets.[2]

Molecular Structure and Spectroscopic Analysis

The structural arrangement of 3-(Cyclohexyloxy)benzoic acid dictates its chemical reactivity and its spectral characteristics.

Caption: Chemical structure of 3-(Cyclohexyloxy)benzoic acid.

Expected Spectroscopic Characteristics

-

¹H NMR Spectroscopy: The spectrum would be complex. The aromatic protons on the benzoic acid ring would appear in the 7.0-8.2 ppm region, with splitting patterns dictated by their meta-substitution. The proton on the carbon bearing the carboxylic acid would be the most downfield. The single proton of the carboxylic acid group itself would likely appear as a broad singlet far downfield (>10 ppm). The cyclohexyl group would show a series of broad, overlapping multiplets in the aliphatic region (1.2-4.5 ppm), with the proton on the carbon attached to the ether oxygen being the most deshielded.

-

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid would be found significantly downfield, typically in the 165-175 ppm range. The aromatic carbons would resonate between 110-160 ppm. The six carbons of the cyclohexyl ring would appear in the upfield region, generally between 20-80 ppm, with the carbon bonded to the ether oxygen being the most downfield of the six.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorbances. A very broad band from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.[6] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would be prominent around 1700-1680 cm⁻¹.[6] C-O stretching vibrations for the ether and carboxylic acid would appear in the 1320-1000 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl group would be seen just below 3000 cm⁻¹.

-

Mass Spectrometry: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 220. The fragmentation pattern would likely involve the loss of the cyclohexyl group or the entire cyclohexyloxy group. An M+1 peak at m/z 221 would also be visible due to the natural abundance of the ¹³C isotope.[7]

Synthesis and Purification

A reliable method for the synthesis of 3-(Cyclohexyloxy)benzoic acid is the Williamson ether synthesis, a classic and robust method for forming ethers. This approach involves the reaction of a phenoxide with an alkyl halide. In this context, the synthesis would logically proceed from methyl 3-hydroxybenzoate. The ester group serves as a protecting group for the carboxylic acid, preventing it from interfering with the base-mediated ether synthesis.

Caption: Proposed workflow for the synthesis of 3-(Cyclohexyloxy)benzoic acid.

Experimental Protocol: Synthesis of 3-(Cyclohexyloxy)benzoic acid

This protocol is based on general methodologies for Williamson ether synthesis and subsequent ester hydrolysis.[8]

Step 1: Synthesis of Methyl 3-(cyclohexyloxy)benzoate

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 3-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone.

-

Stir the suspension and add cyclohexyl bromide (1.2 eq).

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, methyl 3-(cyclohexyloxy)benzoate. This intermediate can be purified by column chromatography if necessary.

Step 2: Hydrolysis to 3-(Cyclohexyloxy)benzoic acid

-

Dissolve the crude methyl 3-(cyclohexyloxy)benzoate from the previous step in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the dropwise addition of concentrated hydrochloric acid (HCl).

-

The product, 3-(Cyclohexyloxy)benzoic acid, will precipitate as a solid.

Step 3: Purification

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization. Given the properties of benzoic acid, a suitable solvent system would be a mixture of hot water and ethanol.[9] Benzoic acid is highly soluble in hot water and poorly soluble in cold water, which allows for efficient purification.[9]

-

Dry the purified crystals under vacuum to yield pure 3-(Cyclohexyloxy)benzoic acid.

Applications in Research and Development

3-(Cyclohexyloxy)benzoic acid is not just a chemical curiosity; it is a valuable building block for creating more complex molecules with potential applications in several fields.

-

Drug Discovery and Medicinal Chemistry: The structure is a classic example of a scaffold used in drug design. The benzoic acid portion is a common feature in many pharmaceuticals. The addition of the cyclohexyloxy group significantly increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[1] Derivatives of benzoic acid have been investigated for a range of pharmacological activities, including anti-inflammatory and antioxidant effects.[1] This makes 3-(Cyclohexyloxy)benzoic acid an attractive starting point for developing new therapeutic agents.

-

Agrochemicals: Similar to pharmaceuticals, the properties that make a compound effective in biological systems in humans can also be applied to agricultural science. The lipophilic nature of this compound could be exploited in the design of new herbicides or pesticides that need to penetrate the waxy cuticles of plants or insects.

-

Materials Science: Benzoic acid derivatives are used as precursors in the synthesis of polymers and other advanced materials.[10] The specific properties imparted by the cyclohexyloxy group could be used to fine-tune the characteristics—such as hardness, gloss, and chemical resistance—of resulting polymers or resins.[1][10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(Cyclohexyloxy)benzoic acid is not widely available, data from closely related compounds like 2-(cyclohexyloxy)benzoic acid and 4-cyclohexylbenzoic acid, as well as benzoic acid itself, allow for a reliable assessment of potential hazards.

-

Potential Hazards: Based on analogous compounds, 3-(Cyclohexyloxy)benzoic acid is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled as a dust.[11][12] Prolonged or repeated exposure to benzoic acid derivatives can potentially cause organ damage.[13]

-

Recommended Handling Procedures:

-

Always work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[13]

-

Wash hands thoroughly after handling the compound.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[5][13]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant.

References

-

3-(Cyclohexyloxy)benzoic acid - LookChem. [Link]

-

Cas no 158861-00-8 (3-(Cyclohexyloxy)-benzoic Acid) - Kuujia.com. [Link]

-

3-(Cyclohexyloxy)benzoic acid - Chemicalbridge. [Link]

-

Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester - NIST WebBook. [Link]

-

Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester - NIST WebBook. [Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870) - Human Metabolome Database. [Link]

-

Benzoic acid - Wikipedia. [Link]

-

IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations - ResearchGate. [Link]

-

Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives - Rasayan Journal of Chemistry. [Link]

-

Infrared spectrum of benzoic acid - Doc Brown's Chemistry. [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. [Link]

-

1H proton nmr spectrum of benzoic acid - Doc Brown's Chemistry. [Link]

-

Mass spectroscopy for benzoic acid generates a very small peak at 123. The reason? - Reddit. [Link]

-

Infrared Spectroscopy: Analyse the functional groups of benzoic acid - Slideshare. [Link]

- Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google P

-

Benzoic acid - NIST WebBook. [Link]

-

The solubility of benzoic acid in seven solvents - ResearchGate. [Link]

-

LC/MS chromatogram of five benzoic acid compounds - ResearchGate. [Link]

Sources

- 1. 158861-00-8(3-(Cyclohexyloxy)-benzoic Acid) | Kuujia.com [kuujia.com]

- 2. 3-(Cyclohexyloxy)benzoic acid|lookchem [lookchem.com]

- 3. 3-(Cyclohexyloxy)benzoic acid,158861-00-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 4. 3-(cyclohexyloxy)benzoic acid | 158861-00-8 [chemicalbook.com]

- 5. 158861-00-8|3-(Cyclohexyloxy)benzoic acid|BLD Pharm [bldpharm.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. reddit.com [reddit.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Benzoic acid - Wikipedia [en.wikipedia.org]

- 10. Scimplify Blogs | Benzoic Acid Uses: Complete Industrial Application Guide [scimplify.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to 3-(Cyclohexyloxy)benzoic Acid: Synthesis, Properties, and Applications in Chemical Research

Abstract

This technical guide provides a comprehensive overview of 3-(Cyclohexyloxy)benzoic acid, a valuable synthetic organic compound for researchers, scientists, and professionals in drug development. This document details the compound's core identifiers, physicochemical properties, a robust synthetic protocol, and its potential applications as a versatile intermediate in medicinal chemistry and materials science. The guide emphasizes the causal reasoning behind methodological choices and adheres to stringent standards of scientific integrity, supported by authoritative citations.

Compound Identification and Strategic Overview

3-(Cyclohexyloxy)benzoic acid is a synthetic aromatic carboxylic acid distinguished by a cyclohexyloxy substituent at the meta-position of the benzoic acid core.[1] This specific arrangement of functional groups imparts a unique combination of lipophilicity and reactivity, making it a strategic building block in organic synthesis.

The bulky, non-polar cyclohexyl group significantly increases the molecule's lipophilicity, a critical parameter for modulating solubility and potentially enhancing the membrane permeability of derivative compounds in biological systems.[1] Concurrently, the carboxylic acid moiety serves as a highly versatile chemical handle. It can readily undergo a variety of transformations—such as esterification, amidation, and reduction—allowing for its incorporation into larger, more complex molecular architectures.[1] This dual-functionality makes 3-(Cyclohexyloxy)benzoic acid a reliable intermediate for constructing compound libraries for structure-activity relationship (SAR) studies in drug discovery.[1][2]

| Identifier | Value |

| IUPAC Name | 3-(Cyclohexyloxy)benzoic acid[3] |

| CAS Number | 158861-00-8[1][4][5][6][7] |

| Molecular Formula | C₁₃H₁₆O₃[6] |

| Molecular Weight | 220.26 g/mol [6] |

| Canonical SMILES | C1CCC(CC1)OC2=CC=CC(=C2)C(=O)O[4] |

| InChIKey | SEYKRNISPOBNMJ-UHFFFAOYSA-N[4] |

| Synonyms | 3-Cyclohexyloxybenzoic acid, Benzoic acid, 3-(cyclohexyloxy)-[1][4] |

Physicochemical Properties

The physical and chemical properties of 3-(Cyclohexyloxy)benzoic acid dictate its handling, reaction conditions, and purification methods. The compound is typically a white to off-white crystalline solid under standard conditions.

| Property | Value / Description | Source |

| Appearance | White to off-white solid | |

| Storage Temperature | Room Temperature | [7] |

| LogP (Predicted) | 3.09 - 3.8 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 3 | [4] |

The predicted LogP value indicates significant lipophilicity, suggesting poor solubility in water but good solubility in organic solvents like ethanol, ether, and chloroform. This is a critical consideration for selecting appropriate solvent systems for both reaction and purification.

Synthesis and Purification

The most logical and widely applicable method for synthesizing 3-(Cyclohexyloxy)benzoic acid is via the Williamson ether synthesis. This strategy involves the O-alkylation of a protected 3-hydroxybenzoic acid derivative with a suitable cyclohexyl electrophile, followed by deprotection.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol is based on established methodologies for the synthesis of alkoxybenzoic acids.[8][9] The reaction proceeds by first protecting the carboxylic acid of 3-hydroxybenzoic acid as a methyl ester. This prevents self-reaction and increases the nucleophilicity of the phenolic oxygen upon deprotonation. The subsequent etherification is followed by saponification to yield the final product.

Step 1: Esterification of 3-Hydroxybenzoic Acid

-

Setup: To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq), methanol (10 vol), and concentrated sulfuric acid (0.1 eq) as a catalyst.

-

Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling, neutralize the acid with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate.

Step 2: Etherification with Cyclohexyl Bromide

-

Setup: Dissolve methyl 3-hydroxybenzoate (1.0 eq) in acetone or DMF (10 vol). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base and cyclohexyl bromide (1.2 eq).

-

Rationale: K₂CO₃ is a mild inorganic base sufficient to deprotonate the phenol without hydrolyzing the ester. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

Reaction: Heat the mixture to reflux for 6-8 hours until TLC analysis indicates the consumption of the starting material.[8]

-

Workup: Filter off the K₂CO₃ and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate to yield crude methyl 3-(cyclohexyloxy)benzoate.

Step 3: Saponification (Hydrolysis)

-

Setup: Dissolve the crude ester from the previous step in a mixture of methanol and 10% aqueous potassium hydroxide (KOH) solution.[8]

-

Reaction: Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ester.

-

Workup: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid (HCl) until a white precipitate forms and the pH is ~2.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Caption: Synthetic workflow for 3-(Cyclohexyloxy)benzoic acid.

Purification and Characterization Workflow

The crude product from the synthesis typically requires purification to meet the standards for research applications. High-performance liquid chromatography (HPLC) is the standard for assessing purity, while spectroscopic methods confirm the chemical structure.

-

Recrystallization: The primary purification method for the solid product. A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) should be chosen to provide high recovery of pure crystals.

-

Purity Analysis (HPLC): A reverse-phase HPLC method should be developed to confirm the purity of the final compound, which should ideally be >95% for use in biological assays.

-

Structural Confirmation:

-

¹H NMR: To confirm the presence of aromatic protons, the cyclohexyl protons, and the acidic proton.

-

¹³C NMR: To confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[10]

-

Infrared Spectroscopy (IR): To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

-

Caption: Post-synthesis purification and analysis workflow.

Applications in Research and Development

While 3-(Cyclohexyloxy)benzoic acid is not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic value.[1]

-

Scaffold for Drug Discovery: The benzoic acid scaffold is a common feature in many biologically active compounds.[2][11] The specific substitution pattern of 3-(Cyclohexyloxy)benzoic acid provides a unique starting point for exploring chemical space. For instance, derivatives of benzoic acid are being investigated as potential treatments for tuberculosis and as selective enzyme inhibitors.[12][13]

-

Modulation of Physicochemical Properties: The cyclohexyloxy group can be strategically employed to enhance the lipophilicity of a lead compound, which can improve its pharmacokinetic profile (e.g., absorption, distribution).

-

Derivatization for SAR Studies: The carboxylic acid functionality is a prime site for derivatization to explore structure-activity relationships.[14] By creating a series of esters or amides, researchers can probe key interactions with biological targets like enzymes or receptors.

Caption: Key derivatization pathways from the core molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(Cyclohexyloxy)benzoic acid is not universally available, data from structurally similar benzoic acid derivatives provide a reliable basis for safe handling protocols.[15][16][17]

-

Hazard Identification: Expected to cause skin irritation, serious eye irritation/damage, and potential respiratory irritation upon inhalation of dust.[16][17]

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.[16][18]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[17][19]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

-

Conclusion

3-(Cyclohexyloxy)benzoic acid is a well-defined chemical entity with significant potential as a building block in pharmaceutical and chemical research. Its distinct structural features—a lipophilic cyclohexyloxy group and a reactive carboxylic acid—provide a strategic advantage for the synthesis of novel compounds. This guide has provided a detailed framework covering its identification, synthesis, characterization, potential applications, and safe handling procedures, equipping researchers with the necessary knowledge to effectively utilize this versatile intermediate in their development programs.

References

-

LookChem. 3-(Cyclohexyloxy)benzoic acid. [Link]

-

Kuujia. Cas no 158861-00-8 (3-(Cyclohexyloxy)-benzoic Acid). [Link]

-

Chemicalbridge. 3-(Cyclohexyloxy)benzoic acid. [Link]

-

ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. [Link]

-

Chemspace. 3-(cyclohexyloxy)benzoic acid - C13H16O3. [Link]

-

Rasayan Journal of Chemistry. synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. [Link]

-

NIST. Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. [Link]

-

NIST. Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester Mass Spectrum. [Link]

- Google Patents.

-

Der Pharma Chemica. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. [Link]

-

National Institutes of Health. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]

-

VelocityEHS. Benzoic Acid – Uses and Safety. [Link]

-

Brenntag. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. [Link]

-

Möller Chemie. Benzoic acid - Safety data sheet. [Link]

-

Redox. Safety Data Sheet Benzoic acid. [Link]

-

CAS Common Chemistry. 4-(Cyclohexyloxy)benzoic acid. [Link]

-

National Institutes of Health. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

National Institutes of Health. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link]

Sources

- 1. 158861-00-8(3-(Cyclohexyloxy)-benzoic Acid) | Kuujia.com [kuujia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-(cyclohexyloxy)benzoic acid - C13H16O3 | CSSB00011235846 [chem-space.com]

- 4. 3-(Cyclohexyloxy)benzoic acid|lookchem [lookchem.com]

- 5. 3-(Cyclohexyloxy)benzoic acid,158861-00-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. 3-(cyclohexyloxy)benzoic acid | 158861-00-8 [chemicalbook.com]

- 7. 158861-00-8|3-(Cyclohexyloxy)benzoic acid|BLD Pharm [bldpharm.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester [webbook.nist.gov]

- 11. preprints.org [preprints.org]

- 12. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. moellerchemie.com [moellerchemie.com]

- 17. redox.com [redox.com]

- 18. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]

- 19. ehs.com [ehs.com]

A Comprehensive Technical Guide to the Solubility of 3-(Cyclohexyloxy)benzoic Acid in Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 3-(Cyclohexyloxy)benzoic acid, a key intermediate in pharmaceutical and agrochemical research.[1] Recognizing the critical role of solubility in drug development, process chemistry, and formulation science, this document offers a foundational understanding of the physicochemical principles governing its dissolution in various organic solvents.[2][3] While specific experimental solubility data for this compound is not extensively published, this guide synthesizes theoretical principles, predictive models, and established experimental protocols to empower researchers in making informed decisions. We delve into the molecular structure of 3-(Cyclohexyloxy)benzoic acid, analyze solvent-solute interactions, and provide a step-by-step methodology for empirical solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this compound in their work.

Introduction: The Significance of Solubility in Chemical Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of successful chemical process development and formulation.[2][3][4] It directly influences critical parameters such as reaction kinetics, purification efficiency, crystallization behavior, and bioavailability. 3-(Cyclohexyloxy)benzoic acid, with its molecular formula C13H16O3[1][5], presents a unique solubility profile due to its composite structure. It combines a hydrophilic carboxylic acid group capable of hydrogen bonding with bulky, lipophilic cyclohexyloxy and phenyl moieties that favor non-polar interactions.[1] Understanding how this molecule interacts with different organic solvents is paramount for its effective application.

This guide will first deconstruct the molecular characteristics of 3-(Cyclohexyloxy)benzoic acid to predict its solubility behavior. It will then introduce theoretical frameworks, such as Hansen Solubility Parameters, that provide a semi-quantitative basis for solvent selection. Finally, a robust experimental protocol is detailed to enable researchers to generate precise solubility data in their laboratories.

Predicting Solubility: A Molecular Perspective

The principle of "like dissolves like" serves as a fundamental starting point for predicting solubility.[6] This concept is rooted in the nature of intermolecular forces between solute and solvent molecules.

Analysis of 3-(Cyclohexyloxy)benzoic Acid's Structure

To anticipate its solubility, we must examine the distinct regions of the 3-(Cyclohexyloxy)benzoic acid molecule:

-

Polar Region: The carboxylic acid (-COOH) group is the primary polar and hydrophilic center. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[7] This functionality will drive solubility in polar, protic solvents.

-

Non-Polar Regions: The benzene ring and the cyclohexyl group are non-polar and lipophilic. These substantial hydrocarbon portions of the molecule will interact favorably with non-polar solvents through van der Waals forces.[6]

This dual character suggests that 3-(Cyclohexyloxy)benzoic acid will exhibit a nuanced solubility profile, likely showing good solubility in solvents that can accommodate both polar and non-polar interactions.

The Role of the Solvent

Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities:

-

Polar Protic Solvents: (e.g., Alcohols like methanol, ethanol). These solvents can engage in hydrogen bonding and will readily interact with the carboxylic acid group.

-

Polar Aprotic Solvents: (e.g., Acetone, Dimethyl Sulfoxide). These solvents have dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors.

-

Non-Polar Solvents: (e.g., Hexane, Toluene). These solvents lack significant dipole moments and cannot form hydrogen bonds. They primarily interact through dispersion forces.

Based on this, we can predict that 3-(Cyclohexyloxy)benzoic acid will have limited solubility in highly non-polar solvents like hexane, and potentially higher solubility in solvents with intermediate polarity or those capable of hydrogen bonding.

A Quantitative Approach: Hansen Solubility Parameters

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) offer a more quantitative framework.[8] HSP decomposes the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding.

Table 1: Properties and Hansen Solubility Parameters of Common Organic Solvents

| Solvent | Polarity | Dielectric Constant (20°C) | δd (MPa^0.5) | δp (MPa^0.5) | δh (MPa^0.5) | Predicted Solubility of 3-(Cyclohexyloxy)benzoic acid |

| Hexane | Non-polar | 1.88 | 14.9 | 0.0 | 0.0 | Low |

| Toluene | Non-polar | 2.38 | 18.0 | 1.4 | 2.0 | Moderate |

| Diethyl Ether | Polar Aprotic | 4.34 | 14.5 | 2.9 | 4.6 | Moderate to High |

| Acetone | Polar Aprotic | 20.7 | 15.5 | 10.4 | 7.0 | High |

| Ethanol | Polar Protic | 24.55 | 15.8 | 8.8 | 19.4 | High |

| Methanol | Polar Protic | 32.7 | 15.1 | 12.3 | 22.3 | High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 18.4 | 16.4 | 10.2 | Very High |

| Water | Polar Protic | 80.1 | 15.5 | 16.0 | 42.3 | Low |

Note: HSP values are sourced from publicly available databases and may vary slightly depending on the source.[9][10][11]

Experimental Determination of Solubility

To obtain definitive solubility data, an empirical approach is necessary. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[12]

Required Materials and Equipment

-

3-(Cyclohexyloxy)benzoic acid (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-(Cyclohexyloxy)benzoic acid to a series of vials. The excess solid is crucial to ensure equilibrium is reached at saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or rotator. A constant temperature (e.g., 25°C) is critical as solubility is temperature-dependent.[13]

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the supernatant using a syringe filter to remove any undissolved microparticles. This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated analytical method, such as UV-Vis spectrophotometry (by creating a calibration curve of absorbance vs. concentration) or HPLC.

-

Calculate the concentration of 3-(Cyclohexyloxy)benzoic acid in the original saturated solution, accounting for the dilution factor. This value represents the solubility.

-

Data Reporting

Solubility should be reported in standard units such as grams per 100 mL (g/100mL) or moles per liter (mol/L) at the specified temperature.

Visualizing Key Concepts

To further clarify the principles discussed, the following diagrams illustrate the core concepts.

Caption: Molecular interactions governing solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

While a definitive, published dataset on the solubility of 3-(Cyclohexyloxy)benzoic acid in a wide array of organic solvents is not currently available, this guide provides a robust framework for both predicting and experimentally determining this critical parameter. The dual hydrophobic-hydrophilic nature of the molecule suggests a complex solubility profile, with optimal solubility likely found in polar solvents capable of hydrogen bonding, such as alcohols and acetone. For researchers and process chemists, the provided experimental protocol offers a reliable method to generate the precise data needed for reaction optimization, purification, and formulation development. By integrating theoretical understanding with empirical measurement, scientists can effectively harness the potential of 3-(Cyclohexyloxy)benzoic acid in their applications.

References

- Vertex AI Search. (2014). How to predict the solubility of an organic compound in different kinds of solvents?

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

- AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.

- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube.

- National Institutes of Health. (2020).

- Chemical Synthesis. (n.d.). Cas no 158861-00-8 (3-(Cyclohexyloxy)-benzoic Acid).

- Academia.edu. (n.d.).

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- ChemicalBook. (2025). 3-(cyclohexyloxy)benzoic acid | 158861-00-8.

- Quora. (2017). How can you determine the solubility of organic compounds?

- LibreTexts. (2023). Solubility of Organic Compounds.

- Wikipedia. (n.d.). Hansen solubility parameter.

-

Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. [Link]

- Hansen Solubility. (n.d.). Designer Solvent Blends.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- LookChem. (n.d.). 3-(Cyclohexyloxy)benzoic acid.

- NIST. (n.d.). Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester.

- NIST. (n.d.). Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester.

- Thermo Fisher Scientific. (2025).

- Sigma-Aldrich. (2024).

- Fisher Scientific. (2012).

- ECHEMI. (n.d.). 4-(Cyclohexyloxy)

- Guidechem. (n.d.). Understanding Benzoic Acid Solubility: A Comprehensive Guide.

- Wikipedia. (n.d.). Benzoic acid.

- ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- PubChem. (n.d.). Benzoic Acid | C6H5COOH | CID 243.

- ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling | Request PDF.

Sources

- 1. 158861-00-8(3-(Cyclohexyloxy)-benzoic Acid) | Kuujia.com [kuujia.com]

- 2. d-nb.info [d-nb.info]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 5. 3-(Cyclohexyloxy)benzoic acid|lookchem [lookchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 10. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 11. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 12. quora.com [quora.com]

- 13. Page loading... [guidechem.com]

Spectroscopic Characterization of 3-(Cyclohexyloxy)benzoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-(Cyclohexyloxy)benzoic acid. As a molecule of interest in medicinal chemistry and material science, a thorough understanding of its spectral signature is paramount for its unambiguous identification, purity assessment, and structural elucidation. This document presents a detailed, albeit predictive, examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental spectroscopic principles and supported by comparative data from analogous structures. Detailed experimental protocols for data acquisition are also provided to ensure methodological rigor. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

3-(Cyclohexyloxy)benzoic acid is an aromatic carboxylic acid characterized by a benzoic acid core substituted with a cyclohexyloxy group at the meta-position. This unique combination of a bulky, aliphatic ether group and an acidic aromatic moiety gives rise to a distinct spectroscopic fingerprint. The following sections will deconstruct this fingerprint across various analytical techniques.

Figure 1: Chemical structure of 3-(Cyclohexyloxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the lack of directly published spectra for 3-(Cyclohexyloxy)benzoic acid, the following assignments are predicted based on established substituent effects on benzene rings and data from analogous compounds such as 3-hydroxybenzoic acid and various alkoxybenzoic acids.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the carboxylic acid proton, the aromatic protons, and the protons of the cyclohexyl group. The electron-withdrawing nature of the carboxylic acid and the electron-donating nature of the ether will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(Cyclohexyloxy)benzoic acid (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| -COOH | ~11.0 - 13.0 | Broad Singlet | 1H | - |

| Ar-H2 | ~7.8 - 8.0 | Singlet (or narrow triplet) | 1H | J ≈ 1-2 Hz |

| Ar-H6 | ~7.6 - 7.8 | Doublet of Doublets | 1H | J ≈ 7-8 Hz, 1-2 Hz |

| Ar-H4 | ~7.3 - 7.5 | Triplet | 1H | J ≈ 7-8 Hz |

| Ar-H5 | ~7.1 - 7.3 | Doublet of Doublets | 1H | J ≈ 7-8 Hz, 1-2 Hz |

| -O-CH (cyclohexyl) | ~4.4 - 4.6 | Multiplet | 1H | - |

| -CH₂ (cyclohexyl) | ~1.2 - 2.0 | Multiplet | 10H | - |

Rationale for Assignments:

-

-COOH Proton: The acidic proton of the carboxylic acid is expected to appear far downfield as a broad singlet due to hydrogen bonding and chemical exchange. Its chemical shift can be highly dependent on concentration and solvent.

-

Aromatic Protons: The protons on the aromatic ring will exhibit a complex splitting pattern. H2, being ortho to the electron-withdrawing carboxylic acid, will be the most deshielded. H6 will also be deshielded by the carboxylic acid group. H4 and H5 will be influenced by both substituents, with the ether group exerting a slight shielding effect.

-

Cyclohexyl Protons: The methine proton attached to the oxygen (-O-CH) will be deshielded and appear as a multiplet. The remaining methylene protons of the cyclohexyl ring will resonate as a complex multiplet in the aliphatic region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Cyclohexyloxy)benzoic acid (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~170 - 175 |

| C3 (Ar-C-O) | ~158 - 160 |

| C1 (Ar-C-COOH) | ~130 - 132 |

| C5 (Ar-CH) | ~129 - 131 |

| C6 (Ar-CH) | ~122 - 124 |

| C4 (Ar-CH) | ~120 - 122 |

| C2 (Ar-CH) | ~115 - 117 |

| -O-CH (Cyclohexyl) | ~75 - 80 |

| -CH₂ (Cyclohexyl) | ~23 - 33 |

Rationale for Assignments:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and appears significantly downfield.

-

Aromatic Carbons: The carbon attached to the oxygen (C3) will be the most deshielded aromatic carbon due to the deshielding effect of the oxygen atom. The ipso-carbon of the carboxylic acid (C1) will also be downfield. The other aromatic carbons will have chemical shifts influenced by the combined electronic effects of the two substituents.

-

Cyclohexyl Carbons: The carbon atom bonded to the ether oxygen will be deshielded and appear in the 50-80 ppm range. The other cyclohexyl carbons will resonate in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying functional groups within a molecule. The IR spectrum of 3-(Cyclohexyloxy)benzoic acid is expected to be dominated by absorptions from the carboxylic acid and ether functionalities.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for 3-(Cyclohexyloxy)benzoic acid

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 2500-3300 | -COOH | O-H stretch | Broad, Strong |

| 2850-3000 | C-H (Aromatic & Aliphatic) | C-H stretch | Medium |

| 1680-1710 | C=O (Carboxylic Acid) | C=O stretch | Strong |

| 1580-1600 & 1450-1500 | C=C (Aromatic) | C=C stretch | Medium |

| 1210-1320 | C-O (Carboxylic Acid) | C-O stretch | Strong |

| 1050-1150 | C-O (Ether) | C-O stretch | Strong |

Rationale for Assignments:

-

O-H Stretch: The carboxylic acid O-H stretch is one of the most characteristic bands in IR spectroscopy, appearing as a very broad absorption due to strong hydrogen bonding.

-

C=O Stretch: The carbonyl stretch of an aromatic carboxylic acid is very strong and appears in the specified region.

-

C-O Stretches: Both the carboxylic acid and the ether C-O stretches are expected to be strong. The aryl-alkyl ether will likely show a strong absorption around 1250 cm⁻¹ and another near 1050 cm⁻¹.

-

C-H Stretches: The spectrum will also contain C-H stretching vibrations for both the aromatic and cyclohexyl protons.

Experimental Protocol for IR Spectroscopy (ATR)

A common and convenient method for obtaining an IR spectrum of a solid sample is Attenuated Total Reflectance (ATR).

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid 3-(Cyclohexyloxy)benzoic acid sample onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

The molecular ion peak (M⁺) is expected at m/z = 234, corresponding to the molecular weight of 3-(Cyclohexyloxy)benzoic acid (C₁₃H₁₆O₃). The fragmentation pattern will likely be influenced by the stable aromatic ring and the characteristic cleavages of the ether and carboxylic acid groups.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of 3-(Cyclohexyloxy)benzoic acid

| m/z | Proposed Fragment |

| 234 | [M]⁺ (Molecular Ion) |

| 217 | [M - OH]⁺ |

| 189 | [M - COOH]⁺ |

| 152 | [M - C₆H₁₀]⁺ (loss of cyclohexene) |

| 121 | [C₆H₅COOH]⁺ (after rearrangement) or [M - C₆H₁₁O]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 83 | [C₆H₁₁]⁺ (cyclohexyl cation) |

| 77 | [C₆H₅]⁺ |

Rationale for Fragmentation:

-

Loss of Hydroxyl Radical: A common fragmentation for carboxylic acids is the loss of the -OH group, leading to a peak at [M-17].

-

Loss of Carboxyl Group: The loss of the entire carboxyl group as a radical is also a probable fragmentation pathway, resulting in a peak at [M-45].

-

Ether Cleavage: A characteristic fragmentation of ethers is the loss of the alkyl group as an alkene, in this case, cyclohexene, through a McLafferty-type rearrangement, giving a fragment corresponding to 3-hydroxybenzoic acid radical cation. Another possibility is the cleavage of the C-O bond of the ether, leading to a cyclohexyl cation or a phenoxy radical.

-

Benzoic Acid Fragmentation: The fragmentation pattern will also likely show characteristic peaks for benzoic acid, such as the benzoyl cation (m/z 105) and the phenyl cation (m/z 77), which are common fragments of benzoic acid and its derivatives.

An In-depth Technical Guide on the Potential Biological Activity of Cyclohexyloxy-Substituted Benzoic Acids

This guide provides a comprehensive technical overview of the burgeoning field of cyclohexyloxy-substituted benzoic acids, a class of small molecules demonstrating significant therapeutic potential. Primarily targeting researchers, medicinal chemists, and drug development professionals, this document delves into the core biological activities, mechanisms of action, structure-activity relationships (SAR), and essential experimental protocols related to these promising compounds. With a primary focus on their role as potent inhibitors of soluble epoxide hydrolase (sEH) and a secondary exploration of their utility as C-C chemokine receptor 5 (CCR5) antagonists, this guide aims to equip scientists with the foundational knowledge required to navigate and innovate within this exciting area of drug discovery.

Part 1: Soluble Epoxide Hydrolase (sEH) Inhibition: A Primary Therapeutic Avenue

The most extensively documented biological activity of cyclohexyloxy-substituted benzoic acids is their potent and selective inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolic degradation of endogenous signaling lipids, and its inhibition has emerged as a promising strategy for treating a range of cardiovascular, inflammatory, and pain-related disorders.

Mechanism of Action: Modulating the Arachidonic Acid Cascade

Soluble epoxide hydrolase is a key enzyme in the arachidonic acid metabolic pathway. Cytochrome P450 (CYP) epoxygenases convert arachidonic acid into a series of epoxyeicosatrienoic acids (EETs). These EETs are potent endogenous chemical mediators with a range of beneficial physiological effects, including vasodilation, anti-inflammatory actions, and cardioprotection.[1][2] However, sEH rapidly hydrolyzes EETs to their corresponding, and significantly less bioactive, dihydroxyeicosatrienoic acids (DHETs).[3][4]

By inhibiting sEH, cyclohexyloxy-substituted benzoic acid derivatives prevent the degradation of EETs, thereby increasing their bioavailability and amplifying their therapeutic effects.[1][3] This mechanism of action is the foundation for the observed antihypertensive, anti-inflammatory, and analgesic properties of this class of compounds.[5][6]

Figure 1: Mechanism of sEH Inhibition.

Key Compounds and Structure-Activity Relationships (SAR)

A significant body of research has focused on urea-based sEH inhibitors incorporating the cyclohexyloxy-benzoic acid scaffold. Among the most well-characterized are the cis and trans isomers of 4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid, commonly known as c-AUCB and t-AUCB, respectively.[3] These compounds exhibit low nanomolar to picomolar inhibitory activity against human sEH.[5]

The development of these potent inhibitors has provided valuable insights into the structure-activity relationships governing sEH inhibition by this chemical class.

-

The Urea Moiety: The 1,3-disubstituted urea acts as a primary pharmacophore, interacting with the catalytic triad within the sEH active site.[7]

-

The Cyclohexyl Ring: This feature introduces conformational restraint, which can enhance binding affinity. The stereochemistry of the substituents on the cyclohexyl ring is a critical determinant of metabolic stability. For instance, trans-isomers have been shown to be more metabolically stable in human hepatic microsomes compared to their cis-counterparts.[5]

-

The Benzoic Acid Group: The terminal benzoic acid moiety serves as a polar group that can improve the pharmacokinetic properties of the inhibitors, including water solubility.[3][7]

-

The Adamantyl Group: This bulky, lipophilic group occupies a hydrophobic pocket in the enzyme's active site, contributing significantly to the high inhibitory potency.[3]

| Compound | Stereochemistry | Human sEH IC₅₀ (nM) | Key SAR Insights | Reference |

| t-AUCB | trans | 1.3 ± 0.05 | More metabolically stable than the cis isomer. Excellent oral bioavailability. | [5] |

| c-AUCB | cis | 0.89 | Potent inhibitor, slightly better pharmacokinetic properties in rats than t-AUCB. | [3][8] |

Therapeutic Potential and Preclinical Evidence

The therapeutic potential of cyclohexyloxy-substituted benzoic acid sEH inhibitors has been demonstrated in a variety of preclinical animal models.

-

Cardiovascular Diseases: Chronic administration of these inhibitors has been shown to reduce blood pressure in hypertensive animal models, prevent and reverse cardiac hypertrophy, and reduce infarct size in models of ischemia-reperfusion injury.[1][2][8] In obese, insulin-resistant mice, t-AUCB was found to improve coronary endothelial function and prevent cardiac remodeling and diastolic dysfunction.[9]

-

Pain and Inflammation: By stabilizing EETs, sEH inhibitors have demonstrated significant analgesic effects in models of both inflammatory and neuropathic pain.[6] They have also been shown to synergize with nonsteroidal anti-inflammatory drugs (NSAIDs).[5]

-

Metabolic Diseases: There is emerging evidence that sEH inhibition can have beneficial effects on metabolic parameters, including improving insulin sensitivity and preventing hyperglycemia in animal models of insulin resistance.[9][10]

Experimental Protocols

This protocol describes a common high-throughput screening assay for identifying and characterizing sEH inhibitors.[11][12][13]

Principle: The assay utilizes a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by sEH. This hydrolysis leads to an intramolecular cyclization and the release of a highly fluorescent product, 6-methoxy-2-naphthaldehyde, which can be quantified.[13]

Materials:

-

Recombinant human sEH

-

PHOME substrate

-

Test compounds (cyclohexyloxy-substituted benzoic acids)

-

Positive control inhibitor (e.g., AUDA)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In the microplate, add the assay buffer, the test compound dilutions, and the recombinant human sEH.

-

Initiate the reaction by adding the PHOME substrate to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 30 minutes).

-

Terminate the reaction (if necessary, depending on the kit instructions).

-

Measure the fluorescence intensity using a plate reader at the specified wavelengths.

-

Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.

This protocol outlines a general procedure for assessing the antihypertensive effects of a test compound in a well-established animal model of hypertension.[5]

Animals:

-

Spontaneously Hypertensive Rats (SHRs)

-

Normotensive control rats (e.g., Wistar-Kyoto)

Procedure:

-

Acclimate the animals and measure baseline blood pressure using a non-invasive method (e.g., tail-cuff plethysmography).

-

Randomly assign the SHRs to treatment groups: vehicle control and test compound group(s) (e.g., t-AUCB administered in drinking water or by oral gavage).

-

Administer the treatment daily for a specified duration (e.g., 4-8 weeks).

-

Monitor blood pressure at regular intervals throughout the study.

-

At the end of the study, collect blood and tissue samples for pharmacokinetic and pharmacodynamic analysis (e.g., measuring plasma drug levels and EET/DHET ratios).

-

Statistical analysis is performed to compare the blood pressure between the treatment and control groups.

Figure 2: General Experimental Workflow.

Part 2: CCR5 Antagonism: An Emerging Application

While the primary focus of research on cyclohexyloxy-substituted benzoic acids has been sEH inhibition, some derivatives have also been investigated as antagonists of the C-C chemokine receptor 5 (CCR5).

Mechanism of Action: Blocking HIV-1 Entry

CCR5 is a co-receptor that is essential for the entry of the most common strains of HIV-1 into host immune cells, such as T-cells.[14] By binding to CCR5, these antagonists induce a conformational change in the receptor that prevents its interaction with the viral envelope glycoprotein gp120, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.[15]

Sources

- 1. Soluble epoxide hydrolase inhibitors and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Soluble epoxide hydrolase inhibitors and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of soluble epoxide hydrolase by cis-4-[4-(3-adamantan-1-yl-ureido)cyclohexyl-oxy]benzoic acid exhibits antihypertensive and cardioprotective actions in transgenic rats with angiotensin II-dependent hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Soluble epoxide hydrolase inhibition improves coronary endothelial function and prevents the development of cardiac alterations in obese insulin-resistant mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Soluble Epoxide Hydrolase Deficiency Attenuates Lipotoxic Cardiomyopathy via Upregulation of AMPK-mTORC Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Soluble Epoxide Hydrolase Assay Kit (ab240999) | Abcam [abcam.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Cyclohexyloxy)benzoic Acid: Synthesis, History, and Applications

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

3-(Cyclohexyloxy)benzoic acid, a synthetic organic compound identified by the CAS Number 158861-00-8, represents a versatile building block in the fields of medicinal chemistry and material science. Its unique structural combination of a benzoic acid moiety and a cyclohexyloxy group imparts a balance of hydrophilicity and lipophilicity, making it an attractive scaffold for the design of novel molecules with tailored physicochemical properties. This guide provides an in-depth exploration of its synthesis, a historical perspective on its development, and an analysis of its current and potential applications, with a focus on providing practical insights for professionals in drug discovery and chemical research.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 3-(Cyclohexyloxy)benzoic acid is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and potential interactions with biological systems.

Table 1: Physicochemical Properties of 3-(Cyclohexyloxy)benzoic acid [1][2][3]

| Property | Value | Source |

| CAS Number | 158861-00-8 | [1][2][3] |

| Molecular Formula | C₁₃H₁₆O₃ | [1][2][3] |

| Molecular Weight | 220.26 g/mol | [2] |

| Appearance | White to off-white crystalline powder | Inferred from general properties of benzoic acid derivatives |

| Melting Point | Data not consistently available in public domain | |

| Boiling Point | Data not consistently available in public domain | |

| Solubility | Slightly soluble in water; soluble in hot ethanol, ethyl acetate, acetone, and ether | [4] |

| LogP (calculated) | ~3.5 - 3.8 | [3] |

Structural Features:

The molecule consists of a benzoic acid core where the hydroxyl group of the carboxylic acid is at position 1 of the benzene ring, and a cyclohexyloxy group is attached at position 3. The cyclohexyl ring introduces a significant non-polar, lipophilic character, while the carboxylic acid group provides a polar, hydrophilic center capable of hydrogen bonding and salt formation. This amphipathic nature is a key determinant of its utility in drug design.[1]

Analytical Characterization:

The identity and purity of 3-(Cyclohexyloxy)benzoic acid are typically confirmed using a combination of spectroscopic and chromatographic techniques. While a comprehensive set of publicly available spectra for this specific molecule is limited, the expected analytical data would include:

-

¹H NMR Spectroscopy: Would show characteristic signals for the aromatic protons of the benzoic acid ring, the methine proton of the cyclohexyloxy group, and the methylene protons of the cyclohexyl ring. The chemical shifts of the aromatic protons would be influenced by the electron-donating nature of the ether linkage and the electron-withdrawing carboxylic acid group.

-

¹³C NMR Spectroscopy: Would reveal distinct signals for the carboxyl carbon, the aromatic carbons (with shifts influenced by the substituents), and the carbons of the cyclohexyl ring.

-

Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-O stretching of the ether linkage, and C-H stretches of the aromatic and aliphatic moieties.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the cyclohexyloxy and benzoic acid substructures.

Synthesis of 3-(Cyclohexyloxy)benzoic Acid: A Practical Approach

The synthesis of 3-(Cyclohexyloxy)benzoic acid is not extensively detailed in readily available literature. However, based on established principles of organic chemistry, the most logical and efficient method is the Williamson ether synthesis . This reaction involves the formation of an ether from an organohalide and an alkoxide.[5][6] An alternative approach could be the Mitsunobu reaction, which allows for the formation of an ether from an alcohol and a pronucleophile under milder conditions.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for the preparation of aryl ethers.[5][7] The synthesis of 3-(Cyclohexyloxy)benzoic acid can be envisioned through two primary retrosynthetic disconnections, both culminating in the formation of the ether linkage.

Caption: Retrosynthetic analysis of 3-(Cyclohexyloxy)benzoic acid synthesis via Williamson ether synthesis.

Causality behind Experimental Choices:

Pathway A is generally preferred. The reaction between a phenoxide (derived from methyl 3-hydroxybenzoate) and a secondary alkyl halide (cyclohexyl bromide) is more favorable than the reaction of an aryl halide with an alkoxide (Pathway B). Aryl halides are less reactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups. Furthermore, using a secondary alkyl halide like cyclohexyl bromide can lead to a competing E2 elimination reaction, but this can often be minimized by careful control of reaction conditions.

Detailed Experimental Protocol (Adapted from a General Procedure)

The following protocol is adapted from a general procedure for the synthesis of 3-alkoxybenzoic acids and should be optimized for the specific synthesis of 3-(Cyclohexyloxy)benzoic acid.[8]

Step 1: Esterification of 3-Hydroxybenzoic Acid

-

Rationale: The carboxylic acid group is protected as a methyl ester to prevent it from interfering with the basic conditions of the subsequent etherification step.

-

To a solution of 3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxybenzoate.

Step 2: Etherification of Methyl 3-Hydroxybenzoate

-

Rationale: This is the key ether-forming step, following the Williamson synthesis principle.

-

In a round-bottom flask, dissolve methyl 3-hydroxybenzoate in a suitable polar aprotic solvent such as acetone or DMF.

-

Add an excess of a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.

-

Add cyclohexyl bromide dropwise to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

-

After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product (methyl 3-(cyclohexyloxy)benzoate) by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester

-

Rationale: The final step is the deprotection of the carboxylic acid to yield the target molecule.

-

Dissolve the purified methyl 3-(cyclohexyloxy)benzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (NaOH).

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous residue with dilute hydrochloric acid (HCl) to a pH of 2-3, which will precipitate the carboxylic acid.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain 3-(Cyclohexyloxy)benzoic acid.

Caption: Workflow for the synthesis of 3-(Cyclohexyloxy)benzoic acid.

Historical Perspective and Discovery

The specific "discovery" of 3-(Cyclohexyloxy)benzoic acid is not well-documented in the public domain, and it is likely that it was first synthesized as part of a broader exploration of benzoic acid derivatives rather than as a singular, notable event. The history of its parent molecule, benzoic acid, dates back to the 16th century.[9] The development of synthetic methods like the Williamson ether synthesis in the 19th century paved the way for the creation of a vast array of ether derivatives.

Applications in Drug Discovery and Agrochemical Research

The structural motifs present in 3-(Cyclohexyloxy)benzoic acid are of significant interest in the design of bioactive molecules. Aromatic compounds are ubiquitous in pharmaceuticals, providing a rigid scaffold for orienting functional groups for optimal target interaction.[10] The cyclohexyloxy group, in particular, can enhance lipophilicity, which can improve a molecule's ability to cross cell membranes and interact with hydrophobic pockets in protein targets.

While specific, commercialized applications of 3-(Cyclohexyloxy)benzoic acid are not widely reported, its potential can be inferred from the activities of structurally related compounds.

Potential as a Scaffold for Enzyme Inhibitors:

Benzoic acid derivatives have been investigated as inhibitors for a variety of enzymes. For instance, substituted benzoic acids have shown inhibitory activity against tyrosinase and trans-sialidase, enzymes implicated in pigmentation and Chagas disease, respectively.[11][12] The specific substitution pattern and the nature of the substituents on the benzoic acid ring are crucial for determining the inhibitory potency and selectivity. The 3-(cyclohexyloxy) group could be explored as a substituent to modulate the binding of benzoic acid-based inhibitors to their target enzymes.

Role in the Development of CCR5 Antagonists:

There is evidence of the use of related cyclohexyloxy benzoic acid derivatives in the development of CCR5 antagonists.[13] CCR5 is a chemokine receptor that is used by the most common strains of HIV-1 to enter host cells. Antagonists of this receptor can block viral entry and are a class of antiretroviral drugs. The lipophilic cyclohexyl group in these compounds often plays a crucial role in binding to the receptor. While 3-(Cyclohexyloxy)benzoic acid itself is not named as a final drug candidate, it represents a valuable starting point or intermediate for the synthesis of more complex molecules targeting CCR5.

Agrochemical Applications:

Benzoic acid derivatives are also utilized in the agrochemical industry as herbicides.[14] The specific substitution pattern on the benzoic acid ring determines the herbicidal activity and selectivity. The potential of 3-(Cyclohexyloxy)benzoic acid in this field would require further investigation, but its structural features are consistent with those of some known agrochemicals.

Conclusion and Future Outlook

3-(Cyclohexyloxy)benzoic acid is a synthetic building block with significant potential in the fields of medicinal chemistry and agrochemical research. While its history is not marked by a singular discovery, its utility is underscored by the established importance of its constituent chemical motifs. The Williamson ether synthesis provides a reliable and adaptable route for its preparation.

Future research efforts could focus on the following areas:

-

Exploration of Biological Activity: Systematic screening of 3-(Cyclohexyloxy)benzoic acid and its derivatives against a range of biological targets, including enzymes and receptors, could uncover novel therapeutic applications.

-

Development of Novel Synthesis Methodologies: While the Williamson ether synthesis is effective, the development of greener and more efficient synthetic routes is always a valuable pursuit.

-

Application in Material Science: The rigid aromatic core and the flexible cyclohexyl group could be leveraged in the design of new polymers or liquid crystals with unique properties.

As the demand for novel and effective small molecules continues to grow, the strategic use of versatile building blocks like 3-(Cyclohexyloxy)benzoic acid will remain a cornerstone of innovation in chemical and pharmaceutical research.

References

- Maruti S. Satpute, et al. (2019). Synthesis and antibacterial activity of novel 3-hydroxy benzoic acid hybrid derivatives [part-I]. Rasayan Journal of Chemistry, 12(3), 1077-1084.

- Kuujia. (n.d.). Cas no 158861-00-8 (3-(Cyclohexyloxy)-benzoic Acid). Retrieved January 14, 2026, from https://www.kuujia.com/cas_158861-00-8.html

- Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. (n.d.). In NIST Chemistry WebBook. Retrieved January 14, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C139628&Mask=80

- Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. (n.d.). In NIST Chemistry WebBook. Retrieved January 14, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C139628

- Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved January 14, 2026, from https://jk-scientific.com/williamson-ether-synthesis

- 3-(cyclohexyloxy)benzoic acid | 158861-00-8. (n.d.). ChemicalBook. Retrieved January 14, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01704420.htm

- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. https://www.youtube.

- 3-(Cyclohexyloxy)benzoic acid. (n.d.). LookChem. Retrieved January 14, 2026, from https://www.lookchem.com/3-Cyclohexyloxy-benzoic-acid-cas-158861-00-8/

- 15.3: The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. Retrieved January 14, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/15%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/15.03%3A_The_Williamson_Ether_Synthesis

- Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from https://en.wikipedia.org/wiki/Williamson_ether_synthesis

- p-HYDROXYBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from http://www.orgsyn.org/demo.aspx?prep=CV1P0317

- How is 3-Hydroxybenzoic Acid Synthesized?. (2024, August 4). Guidechem. Retrieved January 14, 2026, from https://www.guidechem.com/faq/how-is-3-hydroxybenzoic-acid-synthesized-27502.html

- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 14, 2026, from https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/

- Khan, K. M., et al. (2010). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 5(11), 1845-1850. https://doi.org/10.1002/cmdc.201500454

- Preparation of 3-hydroxybenzoic acid. (1981). Google Patents. Retrieved January 14, 2026, from https://patents.google.

- Organic Chemistry Tutor. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses [Video]. YouTube. https://www.youtube.

- Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 634-638. https://doi.org/10.3109/14756366.2010.482529

- Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from https://www.rsc.